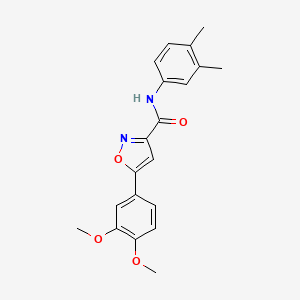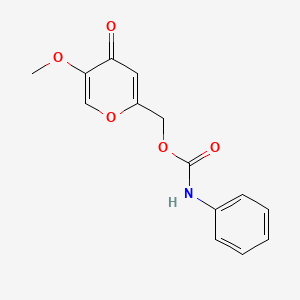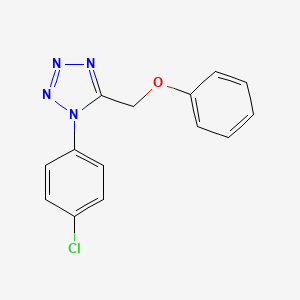![molecular formula C34H32N2O4S B4630346 isopropyl 4-(3,4-dimethylphenyl)-2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4630346.png)
isopropyl 4-(3,4-dimethylphenyl)-2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules similar to the specified compound often involves multi-step chemical processes. For instance, the synthesis of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, a compound with a somewhat similar structure, was achieved through convenient and efficient methods. Protective groups like methanesulfonyl were used for phenolic hydroxys in Friedel–Crafts reactions, enabling simpler synthetic routes in high yields (Mizuno et al., 2006).
Molecular Structure Analysis
The molecular structure of complex organic compounds is crucial for understanding their reactivity and properties. The crystal structure analysis of compounds with thiophene rings fused to quinoline rings, similar to the target compound, shows that these rings can adopt envelope conformations, influencing the molecule's overall shape and reactivity (Wang, Jiang & Zhang, 2010).
Chemical Reactions and Properties
Chemical reactions involving complex molecules like the target compound often result in the formation of novel compounds with unique properties. For example, the reaction of methyl 3-amino-4-cyano-5-methylthiothiophene-2-carboxylate led to the formation of polyfunctionalized quinolines, demonstrating the potential for diverse chemical transformations (Tominaga, Luo & Castle, 1994).
Physical Properties Analysis
The physical properties of such complex molecules can be influenced by their molecular structure. The presence of functional groups like ethylenedioxy in thiophene derivatives has been shown to affect their esterification reactions and, by extension, their solubility and other physical properties (Zhang et al., 2014).
Chemical Properties Analysis
The chemical properties of molecules like the target compound are defined by their functional groups and molecular framework. Diaryl quinone methides, for example, exhibit solvatochromic behavior and interesting acid-base properties due to their structural features, which could be relevant to the target compound's chemical behavior as well (Sarma, Kataky & Baruah, 2007).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
In organic synthesis, thiophene derivatives like the mentioned compound are valuable for their versatile reactivity and potential in constructing complex molecular architectures. For instance, functionalized thiophenes have been utilized in the selective esterification processes, showcasing the potential for specific functional group transformations in synthetic chemistry (Zhang et al., 2014). Similarly, the study of 4-isopropylphenol oxidation products in aqueous solutions provides insights into the oxidative behavior of organic compounds, which could be relevant for understanding the reactivity of complex thiophene derivatives in various conditions (Zenkevich & Pushkareva, 2018).
Materials Science Applications
Thiophene-based compounds are also significant in materials science, particularly in the development of electronic and photonic materials. The synthesis and characterization of compounds with thiophene cores have led to advancements in hole-transporting materials for perovskite solar cells, indicating the potential of thiophene derivatives in renewable energy technologies (Li et al., 2014).
Medicinal Chemistry Applications
In the realm of medicinal chemistry, the structural motifs present in the compound, such as quinoline and thiophene, are frequently explored for their biological activities. Research into quinoline derivatives as corrosion inhibitors illustrates the chemical versatility of quinoline, which can be extrapolated to its potential in drug design and development (Singh, Srivastava, & Quraishi, 2016). Furthermore, the synthesis and characterization of naphthalimide derivatives for organic light-emitting device applications demonstrate the applicability of aromatic systems in developing functional materials with potential biomedical imaging applications (Luo et al., 2015).
Eigenschaften
IUPAC Name |
propan-2-yl 4-(3,4-dimethylphenyl)-2-[[2-(3-ethoxyphenyl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N2O4S/c1-6-39-25-11-9-10-24(17-25)30-18-27(26-12-7-8-13-29(26)35-30)32(37)36-33-31(34(38)40-20(2)3)28(19-41-33)23-15-14-21(4)22(5)16-23/h7-20H,6H2,1-5H3,(H,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIHAHTXRNOLST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=CS4)C5=CC(=C(C=C5)C)C)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 4-(3,4-dimethylphenyl)-2-({[2-(3-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4630263.png)
![4-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile](/img/structure/B4630266.png)
![1-(diphenylmethyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine](/img/structure/B4630271.png)
![methyl 2-[(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate](/img/structure/B4630280.png)

![4-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4630302.png)

![4-[4-(benzyloxy)-3-ethoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4630331.png)
![3-(1,5-dimethyl-1H-pyrazol-3-yl)-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4630335.png)

![N-allyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4630347.png)

![3-[(dimethylamino)methyl]-2,5,7-trimethyl-4-quinolinol](/img/structure/B4630362.png)
![2-chloro-4-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B4630370.png)